L-leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid L-leucine.[1] While traditionally recognized for its anti-catabolic effects and role in muscle protein synthesis, emerging evidence suggests a nuanced and potentially significant role for L-leucic acid in the intricate regulation of lipid metabolism.[2] This technical guide provides an in-depth exploration of the current understanding of L-leucic acid's biological functions pertaining to lipid homeostasis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the foundational biochemistry, metabolic influence, and therapeutic potential of this intriguing molecule. This guide will delve into the molecular mechanisms by which L-leucic acid may modulate fatty acid oxidation, lipogenesis, and cholesterol metabolism, supported by detailed experimental protocols and a robust framework of scientific literature.
L-leucic acid is a chiral α-hydroxy acid with the chemical formula C6H12O3. Its structure features a hydroxyl group on the alpha-carbon adjacent to the carboxyl group, and an isobutyl side chain. This structure is directly derived from the deamination and subsequent reduction of L-leucine's α-keto acid, α-ketoisocaproate (KIC). The presence of the hydroxyl group instead of an amino group significantly alters its chemical properties and biological activity compared to its parent amino acid.
The primary route of L-leucic acid production is through the catabolism of L-leucine. In various tissues, particularly muscle, L-leucine undergoes reversible transamination by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC).[3][4] KIC can then be reversibly reduced to L-leucic acid by hydroxyisocaproate dehydrogenase.[5] Conversely, L-leucic acid can be oxidized back to KIC.[1] KIC is a critical branch-point metabolite that can be further oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, committing it to pathways that ultimately yield acetyl-CoA and acetoacetate, classifying L-leucine as a ketogenic amino acid.[4][6]
The influence of L-leucic acid on lipid metabolism is an area of active investigation. Much of the current understanding is extrapolated from studies on its precursor, L-leucine, and other leucine metabolites. However, direct evidence is beginning to emerge.
Studies on L-leucine suggest a regulatory role in fatty acid oxidation (FAO). For instance, leucine deprivation has been shown to activate the fatty acid β-oxidation pathway in HepG2 cells, indicating that leucine or its metabolites may act as signals of nutrient sufficiency that suppress FAO.[7] The primary regulatory point of mitochondrial long-chain fatty acid entry is the enzyme carnitine palmitoyltransferase 1 (CPT1).[8][9] While direct studies on L-leucic acid's effect on CPT1 are scarce, its potential to influence cellular energy status suggests it could indirectly modulate this pathway.
The processes of de novo lipogenesis (fatty acid synthesis) and adipogenesis (adipocyte differentiation) are tightly controlled by a network of transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ) and sterol regulatory element-binding proteins (SREBPs).[10][11][12][13]
While direct studies on L-leucic acid are limited, other metabolites of branched-chain amino acids have been shown to influence these pathways.[17] Given the central role of leucine in nutrient sensing, it is plausible that L-leucic acid could act as a signaling molecule that modulates the activity of PPARγ or SREBP-1c, thereby influencing fat storage.
The ketogenic nature of L-leucine, leading to the production of acetyl-CoA and acetoacetate, directly links its metabolism to both cholesterol synthesis and ketogenesis.
This protocol measures the rate of radiolabeled fatty acid oxidation to CO2 and acid-soluble metabolites.[20][21]
This protocol uses Oil Red O staining to quantify lipid accumulation, a hallmark of adipogenesis.[22][23][24][25][26]
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the quantification of L-leucic acid in biological samples.[7][27] Chiral separation methods are often necessary to distinguish between the D- and L-enantiomers.[27]
The potential therapeutic applications of L-leucic acid in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity are an emerging area of interest.[28][29][30] Its anti-catabolic properties could be beneficial in conditions associated with muscle wasting, which often co-exists with metabolic syndrome. Furthermore, its potential to modulate lipid metabolism warrants investigation into its utility for managing dyslipidemia and hepatic steatosis.
Future research should focus on elucidating these direct molecular interactions and conducting well-designed in vivo studies to assess the therapeutic efficacy and safety of L-leucic acid in relevant disease models.
-
Green, H., & Kehinde, O. (1974). Sublines of mouse 3T3 cells that accumulate lipid. Cell, 1(2), 113–116. [Link]
-
Kasturi, R., & Joshi, V. C. (1982). Hormonal regulation of stearoyl coenzyme A desaturase activity and lipogenesis in 3T3-L1 adipocytes. Journal of Biological Chemistry, 257(20), 12224–12230. [Link]
-
Ramirez-Zacarias, J. L., Castro-Munozledo, F., & Kuri-Harcuch, W. (1992). Quantitation of adipose conversion and triglycerides by staining intracytoplasmic lipids with Oil red O. Histochemistry, 97(6), 493–497. [Link]
-
Muoio, D. M. (2014). Measurement of fatty acid oxidation rates in animal tissues and cell lines. Methods in enzymology, 542, 391–405. [Link]
-
Sidossis, L. S., Gastaldelli, A., Klein, S., & Wolfe, R. R. (1997). Regulation of plasma fatty acid oxidation during low- and high-intensity exercise. American journal of physiology. Endocrinology and metabolism, 272(6 Pt 1), E1065–E1070. [Link]
-
De Carvalho, C., & Caramujo, M. J. (2018). The various roles of fatty acids. Molecules (Basel, Switzerland), 23(10), 2583. [Link]
-
Krause, J., & Ladeira, B. (2019). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 8(1), 264–272. [Link]
-
Horber, F. F., Kahl, J., Lecavalier, L., Krom, B., & Haymond, M. W. (1989). Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography. Journal of chromatography, 495, 81–94. [Link]
-
Herman, M. A., She, P., Peroni, O. D., Lynch, C. J., & Kahn, B. B. (2010). Adipose tissue-specific disruption of Bcat2 translation enhances insulin sensitivity. The Journal of biological chemistry, 285(14), 11011–11021. [Link]
-
Xiao, F., Yu, J., Guo, Y., Deng, J., Li, K., Du, Y., Chen, S., Zhu, J., Sheng, H., & Guo, F. (2014). The Fatty Acid β-Oxidation Pathway is Activated by Leucine Deprivation in HepG2 Cells: A Comparative Proteomics Study. Scientific reports, 4, 5144. [Link]
-
Gey, F., Seeger, D., & S-W. (2016). Leucine catabolism pathway in L. lactis TIL46. AT, aminotransferase; HADH, hydroxyacid dehydrogenase. ResearchGate. [Link]
-
Luxcel Biosciences. (n.d.). Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. [Link]
-
Wikipedia. (n.d.). Leucine. [Link]
-
Rosen, E. D., Hsu, C. H., Wang, X., Sakai, S., Freeman, M. W., Gonzalez, F. J., & Spiegelman, B. M. (2002). C/EBPalpha induces adipogenesis through PPARgamma: a unified pathway. Genes & development, 16(1), 22–26. [Link]
-
PubChem. (n.d.). Leucine Biosynthesis. [Link]
-
Tynkkynen, S., Chvojková, I., Pirkola, K., & Tyni, A. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube. International journal of molecular sciences, 22(14), 7462. [Link]
-
Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7, 1. [Link]
-
Mantovani, A., Byrne, C. D., & Targher, G. (2022). Efficacy of current and emerging pharmacotherapies for the treatment of nonalcoholic steatohepatitis. Expert opinion on pharmacotherapy, 23(1), 59–73. [Link]
-
Ahmadian, M., Suh, J. M., Hah, N., Liddle, C., Atkins, A. R., Downes, M., & Evans, R. M. (2013). PPARγ signaling and metabolism: the good, the bad and the future. Nature medicine, 19(5), 557–566. [Link]
-
Chwatko, G., Krawczyk, M., Iciek, M., Kamińska, A., Bilska-Wilkosz, A., Marcykiewicz, B., & Głowacki, R. (2017). Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection. Arabian Journal of Chemistry, 10, S3161–S3168. [Link]
-
Hampel, D., Dror, D. K., & Allen, L. H. (2015). Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry. Journal of agricultural and food chemistry, 63(36), 8044–8050. [Link]
-
Wikipedia. (n.d.). HMG-CoA reductase. [Link]
-
Lee, J., & Lee, S. (2022). SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies. International journal of molecular sciences, 23(19), 11880. [Link]
-
Nielsen, R., Pedersen, T. A., Hagenbeek, D., Moulos, P., Siersbaek, R., & Mandrup, S. (2008). Peroxisome proliferator-activated receptor gamma and C/EBPalpha synergistically activate key metabolic adipocyte genes by assisted loading. Molecular and cellular biology, 28(16), 5017–5028. [Link]
-
Al-Attas, O. S., Al-Daghri, N. M., Al-Rubeaan, K., da Silva, K. S., Sabico, S. B., Kumar, S., McTernan, P. G., & Chrousos, G. P. (2011). The potential therapeutic applications of natural products in the oxidative stress-related MVA pathway: focus on HMGCR. Oxidative medicine and cellular longevity, 2011, 847304. [Link]
-
Jeukendrup, A. E. (2002). Regulation of fat metabolism in skeletal muscle. Annals of the New York Academy of Sciences, 967, 217–235. [Link]
-
PubChem. (n.d.). L-leucine degradation I. [Link]
-
Caring Sunshine. (n.d.). Relationship: Muscles and Alpha hydroxyisocaproic acid. [Link]
-
Armstrong, M. B., & Anderson, J. L. (2018). The leucine catabolism pathway. ResearchGate. [Link]
-
Lecturio. (n.d.). Catabolism of Amino Acids. [Link]
-
Almashhadany, D. A., & Mayatepek, E. (2018). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 466–472. [Link]
-
Ferré, P., & Foufelle, F. (2010). Transcriptional regulation of hepatic lipogenesis. Handbook of experimental pharmacology, (198), 139–161. [Link]
-
Choi, Y. J., & Chung, Y. H. (2016). Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells. Preventive nutrition and food science, 21(3), 226–231. [Link]
-
Xu, J., Nakamura, M. T., & Clarke, S. D. (2003). N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRalpha. The Journal of biological chemistry, 278(32), 29598–29606. [Link]
-
FooDB. (n.d.). Showing Compound L-Leucic acid (FDB022218). [Link]
-
Franczyk, B., Rysz, J., Ławiński, J., Olszewski, R., & Gluba-Brzózka, A. (2023). Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease. International journal of molecular sciences, 24(13), 10565. [Link]
-
Al-Attas, O. S., Al-Daghri, N. M., Al-Rubeaan, K., da Silva, K. S., Sabico, S. B., Kumar, S., McTernan, P. G., & Chrousos, G. P. (2011). The potential therapeutic applications of natural products in the oxidative stress-related MVA pathway: focus on HMGCR. Oxidative medicine and cellular longevity, 2011, 847304. [Link]
-
Rupa Health. (n.d.). 2-Hydroxyisocaproic Acid. [Link]
-
Amengual-Cladera, E., & Proenza, A. M. (2019). Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ. International journal of molecular sciences, 20(6), 1366. [Link]
-
Li, X., & Qi, L. (2016). Distinct functions of PPARγ isoforms in regulating adipocyte plasticity. Biochemical and biophysical research communications, 482(3), 441–446. [Link]
-
DeBose-Boyd, R. A. (2008). Control of cholesterol synthesis through regulated ER-associated degradation of HMG CoA reductase. Annual review of cell and developmental biology, 24, 133–157. [Link]